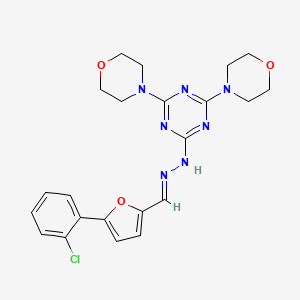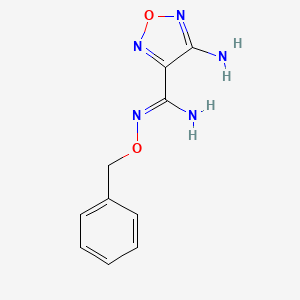![molecular formula C23H36N4O3S B3858630 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B3858630.png)
1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Descripción general
Descripción
1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a pyrazole ring, a thiomorpholine ring, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Phenoxy Group: The phenoxy group can be synthesized through the reaction of phenol with an appropriate halide under basic conditions.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a thiol with an epoxide under basic conditions.
Final Coupling: The final coupling of the synthesized intermediates can be achieved through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, enhancing its potential efficacy.
Comparación Con Compuestos Similares
- 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl]phenoxy]propan-2-ol
- 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Uniqueness: 1-[2-Methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to the presence of both a thiomorpholine ring and a pyrazole ring, which are not commonly found together in a single molecule. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O3S/c1-18(2)27(15-20-12-24-25(3)13-20)14-19-5-6-22(23(11-19)29-4)30-17-21(28)16-26-7-9-31-10-8-26/h5-6,11-13,18,21,28H,7-10,14-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIHXIVZDHBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)OCC(CN2CCSCC2)O)OC)CC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-4-chloro-2-[(2-methylcyclohexyl)iminomethyl]-1H-indol-3-ol](/img/structure/B3858550.png)
![4-[(E)-N-ethoxy-C-morpholin-4-ylcarbonimidoyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3858556.png)
![N'-[(1E)-1-(thiophen-2-yl)ethylidene]furan-2-carbohydrazide](/img/structure/B3858565.png)


![N-[(E)-1-(furan-2-yl)ethylideneamino]-4,6-dimethylpyrimidin-2-amine](/img/structure/B3858589.png)
![ethyl {2-[2-(4-methylbenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3858611.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B3858615.png)
![(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858618.png)

![3-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B3858632.png)
![ethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858638.png)
![1-(Ethylamino)-3-[3-(3-methylpiperidin-1-yl)propoxy]propan-2-ol](/img/structure/B3858645.png)

